3-Ethylisoxazole-5-carboxanilide
Description
3-Ethylisoxazole-5-carboxanilide is an isoxazole derivative featuring an ethyl group at the 3-position and a carboxanilide moiety (an amide derived from aniline) at the 5-position of the isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, known for their versatility in medicinal chemistry due to their stability and ability to engage in hydrogen bonding. The carboxanilide group enhances metabolic stability compared to carboxylic acid or ester analogs, making it a critical functional group in drug design .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-ethyl-N-phenyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-8-11(16-14-9)12(15)13-10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,13,15) |
InChI Key |
IIKIUGJQHJRJFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Carboxanilide vs. Ester/Carboxylic Acid : The carboxanilide group in the target compound likely improves stability over esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) and carboxylic acids (e.g., 3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid), which are prone to hydrolysis .
- Substituent Effects : Bulky groups like phenyl (in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) may enhance lipophilicity and receptor binding, while cyclopropyl (in Ethyl 5-cyclopropylisoxazole-3-carboxylate) could modulate ring strain and reactivity .
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